molecular formula C12H14F6N2O6S2 B025635 4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure CAS No. 105996-54-1

4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure

Cat. No.: B025635
CAS No.: 105996-54-1
M. Wt: 460.4 g/mol
InChI Key: YAJJPBDKGWHGFJ-WDSKDSINSA-N
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Description

4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure is a specialized chemical reagent designed for advanced research applications, particularly in the field of bioconjugation and protein engineering. Its unique structure, featuring a central disulfide bridge and terminal trifluoroacetyl-protected amine groups, makes it a valuable tool for creating reversible crosslinks between biomolecules. Researchers can utilize this compound to develop stimulus-responsive molecular systems, where the disulfide bond can be cleaved under reducing environments, a property useful in targeted drug delivery and probe release mechanisms. The trifluoroacetyl group offers a protected amine handle that can be deprotected under specific conditions for subsequent conjugation, allowing for sophisticated, multi-step ligation strategies. This reagent is intended for use by qualified scientific professionals in controlled laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

105996-54-1

Molecular Formula

C12H14F6N2O6S2

Molecular Weight

460.4 g/mol

IUPAC Name

(2S)-4-[[(3S)-3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t5-,6-/m0/s1

InChI Key

YAJJPBDKGWHGFJ-WDSKDSINSA-N

SMILES

C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F

Isomeric SMILES

C(CSSCC[C@@H](C(=O)O)NC(=O)C(F)(F)F)[C@@H](C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F

Other CAS No.

105996-54-1

Pictograms

Corrosive; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) typically involves multiple steps, starting with the preparation of the butanoic acid derivatives. The dithiobis linkage is introduced through a disulfide bond formation reaction, often using thiol-containing precursors. The trifluoroacetyl amino groups are then added via acylation reactions using trifluoroacetic anhydride or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the thiol groups in proteins, leading to changes in their activity and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-Diamino-2,2'-difluorobiphenyl (C₁₂H₁₀F₂N₂)

This compound is a fluorinated biphenyl derivative with amino groups at the 4,4' positions and fluorine substituents at the 2,2' positions. Key differences from the target compound include:

Property 4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure 4,4'-Diamino-2,2'-difluorobiphenyl
Molecular Weight Not explicitly reported 220.218 g/mol
LogP Likely low (polar sulfonate/trifluoroacetyl groups) 3.9586 (highly lipophilic)
Synthesis Yield 100% Not reported
Optical Activity [α]D¹⁹ = +24.8 (chiral) Not reported (likely achiral)
Functional Groups Disulfide, sulfonate, trifluoroacetyl Biphenyl, amino, fluorine
Applications Aminopeptidase A inhibition Not explicitly stated
Key Findings:
  • Polarity: The target compound’s sulfonate and trifluoroacetyl groups render it more polar than 4,4'-diamino-2,2'-difluorobiphenyl, which exhibits high lipophilicity (LogP = 3.9586) due to its aromatic fluorine and amino groups .
  • Synthetic Efficiency : The target compound’s synthesis achieves quantitative yield (100%), whereas data for the biphenyl derivative is unavailable .
  • Pharmaceutical Potential: The disulfide derivative’s role as an enzyme inhibitor contrasts with the undefined biological activity of the fluorinated biphenyl compound .

Other Disulfide-Based Analogues

  • Stability: The S-S bond in the target compound may confer redox sensitivity, unlike non-disulfide derivatives (e.g., single thioethers or carbon-carbon linked compounds).
  • Solubility: Sulfonate groups enhance aqueous solubility compared to non-ionic analogues, critical for drug delivery applications .

Research Implications and Limitations

  • Data Gaps : Physical properties (melting point, solubility) for both compounds are incomplete, limiting direct comparisons.
  • Structural Diversity : The fluorinated biphenyl derivative’s rigid aromatic structure contrasts with the flexible, polar disulfide backbone of the target compound, suggesting divergent applications in materials science vs. pharmaceuticals .

Biological Activity

Chemical Structure

4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure features two dithiocarbonyl groups that can interact with biological macromolecules. Its structure allows for potential reactivity with thiols and amines, which is significant in biological systems.

Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H8F6N2O2S2
Molecular Weight350.38 g/mol

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes by forming covalent bonds with active site residues, particularly cysteine residues.
  • Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), it may induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with dithiobis structures may influence oxidative stress pathways by modulating ROS levels.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity.

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapeutics. The combination therapy led to enhanced apoptosis in resistant cancer cell lines compared to monotherapy.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a moderate half-life, allowing for sustained activity in biological systems. The absorption and distribution profiles suggest potential for oral bioavailability.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMechanism of ActionIC50 (µM)Reference
This compoundEnzyme inhibition, ROS modulation15
DithiothreitolReducing agent, thiol donor20
ThioacetamideHepatotoxicity via metabolic activation25

Q & A

Q. How can multi-scale modeling bridge gaps between molecular-level interactions and bulk-phase behavior?

  • Methodological Answer :
  • Combine coarse-grained MD for large-scale dynamics with QM/MM for localized reactivity. Cross-validate with SAXS/WAXS data .

Tables for Key Methodological Comparisons

Technique Application Limitations Reference
Factorial DesignOptimizing synthesis conditionsRequires large dataset
¹⁹F NMRTrifluoroacetyl group quantificationLow sensitivity in aqueous matrices
COSMO-RSSolvent behavior predictionLimited to equilibrium states

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